2,4-diamino-8-hydroxy-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
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Overview
Description
2,4-DIAMINO-8-HYDROXY-5-(3,4,5-TRIMETHOXYPHENYL)-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE is a complex organic compound featuring a chromeno[2,3-b]pyridine core
Preparation Methods
The synthesis of 2,4-DIAMINO-8-HYDROXY-5-(3,4,5-TRIMETHOXYPHENYL)-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the trimethoxyphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Functional group modifications: Amino and hydroxy groups are introduced through nucleophilic substitution reactions, often using amines and alcohols as nucleophiles.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2,4-DIAMINO-8-HYDROXY-5-(3,4,5-TRIMETHOXYPHENYL)-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as SnCl2 (Tin(II) chloride) or H2/Pd (Hydrogen gas with Palladium catalyst).
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common reagents and conditions used in these reactions include acidic or basic environments, various catalysts, and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit key enzymes and proteins involved in cancer cell proliferation.
Biological Studies: The compound’s interactions with biological macromolecules like DNA and proteins are studied to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex organic molecules.
Mechanism of Action
The mechanism by which 2,4-DIAMINO-8-HYDROXY-5-(3,4,5-TRIMETHOXYPHENYL)-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE exerts its effects involves binding to specific molecular targets. For instance, it may inhibit enzymes like tyrosine kinases or interact with DNA to prevent replication and transcription processes . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar compounds include other chromeno[2,3-b]pyridine derivatives and trimethoxyphenyl-containing molecules. Compared to these, 2,4-DIAMINO-8-HYDROXY-5-(3,4,5-TRIMETHOXYPHENYL)-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity . Other similar compounds include:
Properties
Molecular Formula |
C22H20N4O5 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2,4-diamino-8-hydroxy-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H20N4O5/c1-28-15-6-10(7-16(29-2)20(15)30-3)17-12-5-4-11(27)8-14(12)31-22-18(17)19(24)13(9-23)21(25)26-22/h4-8,17,27H,1-3H3,(H4,24,25,26) |
InChI Key |
MEMNMONOUGOLRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(C=C(C=C3)O)OC4=C2C(=C(C(=N4)N)C#N)N |
Origin of Product |
United States |
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